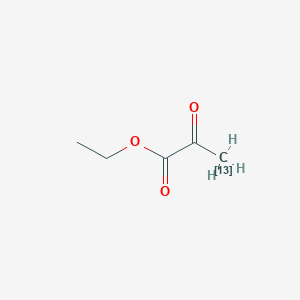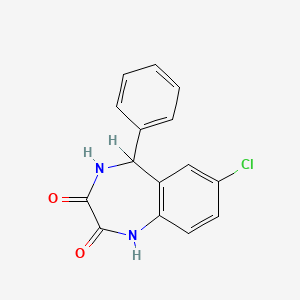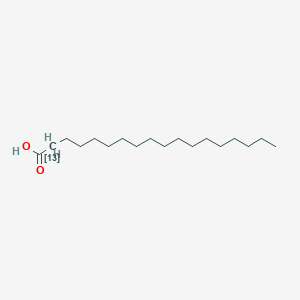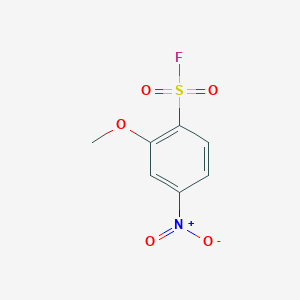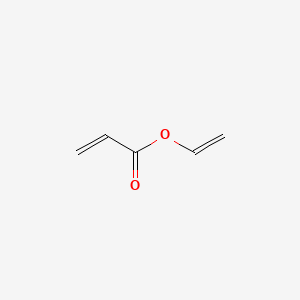![molecular formula C46H63MoNO2 B3333859 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) CAS No. 205815-80-1](/img/structure/B3333859.png)
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) is an organometallic compound widely recognized for its application as a catalyst in ring-closing metathesis reactions. This compound, often referred to as a Schrock-Hoveyda catalyst, is notable for its efficiency and selectivity in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) typically involves the reaction of molybdenum hexacarbonyl with 2,6-diisopropylphenyl isocyanide and a neophylidene ligand. The process requires precise control of temperature and pressure to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to maximize yield and purity. The reaction is usually carried out in specialized reactors designed to handle the specific requirements of organometallic synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). These reactions are facilitated by the compound’s ability to form stable metallacyclobutane intermediates .
Common Reagents and Conditions: Typical reagents used in these reactions include various olefins and dienes. The reactions are often conducted under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction .
Major Products: The major products of these reactions depend on the specific substrates used. For example, in ring-closing metathesis, cyclic alkenes are formed, while cross-metathesis yields a mixture of olefinic products .
Aplicaciones Científicas De Investigación
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) has a broad range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) involves the formation of a metallacyclobutane intermediate. This intermediate facilitates the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds. The compound’s high selectivity and efficiency are attributed to its unique ligand environment, which stabilizes the reactive intermediates and lowers the activation energy of the reaction .
Comparación Con Compuestos Similares
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) bis(t-butoxide): Another variant used in metathesis reactions with slightly different reactivity and selectivity.
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) bis(hexafluoro-t-butoxide): Known for its ability to metathesize a broader range of olefins.
Uniqueness: The unique aspect of 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) lies in its balanced reactivity and stability, making it a versatile catalyst for various metathesis reactions. Its ability to form stable intermediates and its high selectivity distinguish it from other similar compounds .
Propiedades
Número CAS |
205815-80-1 |
|---|---|
Fórmula molecular |
C46H63MoNO2 |
Peso molecular |
757.9 g/mol |
Nombre IUPAC |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C24H34O2.C12H17N.C10H12.Mo/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;/h11-12,25-26H,1-10H3;5-9H,1-4H3;1,4-8H,2-3H3; |
Clave InChI |
FKSMMRUUGSEPBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


